Cas no 2227952-06-7 ((2R)-4-(oxolan-3-yl)butan-2-amine)

(2R)-4-(Oxolan-3-yl)butan-2-amine is a chiral amine compound featuring an oxolane (tetrahydrofuran) substituent, which contributes to its unique stereochemical and physicochemical properties. The (2R) configuration ensures enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The oxolane ring enhances solubility and stability, while the amine functionality provides a reactive site for further derivatization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including CNS-targeting agents, due to its structural resemblance to neurotransmitter scaffolds. Its well-defined stereochemistry and functional group compatibility make it a versatile intermediate in organic synthesis and drug discovery.
(2R)-4-(oxolan-3-yl)butan-2-amine structure
2227952-06-7 structure
Product Name:(2R)-4-(oxolan-3-yl)butan-2-amine
CAS No:2227952-06-7
MF:C8H17NO
MW:143.226682424545
CID:6255433
PubChem ID:165851785
Update Time:2025-10-29

(2R)-4-(oxolan-3-yl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-4-(oxolan-3-yl)butan-2-amine
    • EN300-1792467
    • 2227952-06-7
    • Inchi: 1S/C8H17NO/c1-7(9)2-3-8-4-5-10-6-8/h7-8H,2-6,9H2,1H3/t7-,8?/m1/s1
    • InChI Key: GIQIZKXXFDMZLO-GVHYBUMESA-N
    • SMILES: O1CCC(C1)CC[C@@H](C)N

Computed Properties

  • Exact Mass: 143.131014166g/mol
  • Monoisotopic Mass: 143.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 95.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 35.2Ų

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Additional information on (2R)-4-(oxolan-3-yl)butan-2-amine

Comprehensive Overview of (2R)-4-(oxolan-3-yl)butan-2-amine (CAS No. 2227952-06-7): Properties, Applications, and Research Insights

(2R)-4-(oxolan-3-yl)butan-2-amine (CAS No. 2227952-06-7) is a chiral amine derivative with a unique structural framework, combining a tetrahydrofuran (oxolane) ring and an aliphatic amine moiety. This compound has garnered significant attention in pharmaceutical and chemical research due to its potential as a building block for bioactive molecules. Its stereospecificity and functional groups make it a valuable candidate for drug discovery, particularly in targeting central nervous system (CNS) disorders, a hot topic in modern therapeutics.

The oxolane ring in (2R)-4-(oxolan-3-yl)butan-2-amine contributes to its lipophilicity, enhancing membrane permeability—a critical factor for blood-brain barrier (BBB) penetration. Researchers are exploring its derivatives for applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's, aligning with trending searches like "new CNS drug candidates 2024" and "amine-based therapeutics." The compound’s chiral purity (2R-configuration) is also pivotal for enantioselective synthesis, a growing focus in green chemistry.

From a synthetic perspective, CAS No. 2227952-06-7 serves as a versatile intermediate. Its amine group allows for N-functionalization, enabling the creation of amides, sulfonamides, or Schiff bases. Recent publications highlight its role in catalysis and asymmetric synthesis, addressing popular queries like "chiral amine catalysts" and "sustainable synthetic routes." The compound’s stability under mild conditions further supports its utility in high-throughput screening and combinatorial chemistry.

In material science, the oxolan-3-yl moiety offers hydrogen-bonding sites, facilitating the design of supramolecular assemblies. This aligns with the rising interest in "smart materials" and "self-healing polymers." Additionally, its low toxicity profile (based on preliminary studies) makes it a safer alternative for industrial applications compared to traditional amines, resonating with searches for "non-toxic chemical intermediates."

Ongoing research investigates (2R)-4-(oxolan-3-yl)butan-2-amine’s potential in flavor and fragrance industries, where chiral amines contribute to stereospecific aroma profiles. This niche application taps into the booming demand for "natural-like synthetic flavors," a trending topic in food science. Furthermore, its metabolic stability is under scrutiny for prodrug development, addressing frequent searches like "amine prodrugs for enhanced bioavailability."

To summarize, CAS No. 2227952-06-7 represents a multifaceted compound with promise across pharmaceuticals, catalysis, and materials science. Its chirality, structural modularity, and bioactivity potential position it as a subject of enduring scientific interest, answering today’s queries while inspiring tomorrow’s innovations.

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